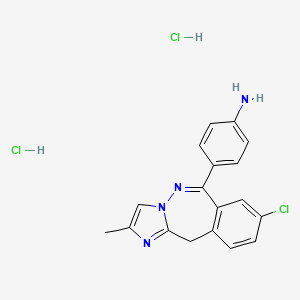
GNE-7915 tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNE-7915 tosylate is a highly potent, selective, and brain-penetrable LRRK2 small molecule inhibitor with IC50 of 9 nM in cellular LRRK2 assay; > 100 fold selectivity against a panel of 187 kianses(Ki). GNE-7915 demonstrated excellent in vitro DMPK and in vivo rat PK profiles including minimal turnover in human hepatocytes and low total and unbound clearance values as predicted by rat hepatocytes, long half-lives, good oral exposure, high passive permeability, no human P-gp efflux, and good brain penetration in rats. GNE-7915 also showed concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 protein with the G2019S PD mutation. A pharmacodynamic inhibition model had a calculated in vivo unbound brain IC50 of 7 nM for GNE-7915.
科学的研究の応用
Parkinson's Disease Research
- GNE-7915 tosylate, an amino-pyrimidine compound, has emerged as a potent and selective inhibitor of LRRK2 kinase activity, relevant in Parkinson's disease. LRRK2 mutations are a common genetic cause of Parkinson's, and inhibiting LRRK2 activity potentially addresses the biochemical cause of the disease. This compound demonstrates effective CNS penetration and non-toxicity, making it a promising candidate for Parkinson's disease therapy (Kavanagh, Doddareddy, & Kassiou, 2013).
- Another study confirms GNE-7915 as a significant development in the quest for Parkinson's disease treatment, showcasing its optimal balance of LRRK2 cellular potency, kinase selectivity, metabolic stability, and brain penetration. These properties render GNE-7915 a viable candidate for further studies and potential clinical trials in Parkinson's disease (Estrada et al., 2012).
GNE Myopathy Research
- GNE-7915 tosylate is significant in the research of GNE myopathy, a muscle disease caused by mutations in the GNE gene. This disorder manifests with muscle weakness and progresses to involve various muscle groups. Research in this area is critical for developing therapies and understanding the disease's pathophysiology (Nishino, Carrillo-Carrasco, & Argov, 2014).
- Studies also show the role of GNE in sialic acid biosynthesis and its implication in muscle pathology for GNE myopathy patients. Research here focuses on understanding the biochemical pathways involved and developing therapeutic strategies (Patzel et al., 2014).
Skeletal and Cardiac Muscle Development
- Research reveals that GNE, the gene implicated in GNE myopathy, is crucial in the early development of skeletal and cardiac muscle. This insight is vital in understanding muscle function mechanisms in both healthy and diseased states, opening new avenues for research in muscle diseases (Krentsis et al., 2011).
Therapeutic Challenges and Strategies
- The challenge in developing therapies for GNE myopathy, including those involving GNE-7915 tosylate, lies in the rare incidence of the disease, the lack of reliable biomarkers, and the slow progression of symptoms. Understanding these challenges is crucial for successful treatment development (Carrillo, Malicdan, & Huizing, 2018).
Gene Transfer and Therapy
- Studies on gene therapy approaches for GNE myopathy, potentially involving GNE-7915 tosylate, are significant. This approach could address the defects caused by GNE mutations in muscle, showing promising results in preclinical models (Mitrani‐Rosenbaum et al., 2012).
Other Research Applications
- GNE-7915 tosylate's role in sialic acid biosynthesis is also studied in contexts like severe congenital thrombocytopenia, showcasing its broader implications in genetic research and therapy (Zieger et al., 2022).
特性
製品名 |
GNE-7915 tosylate |
|---|---|
分子式 |
C26H29F4N5O6S |
分子量 |
615.6 |
SMILES |
CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4 |
同義語 |
(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



